molecular formula C6H13NO2 B1375278 2-(3-Aminooxolan-3-yl)ethan-1-ol CAS No. 1485264-26-3

2-(3-Aminooxolan-3-yl)ethan-1-ol

Cat. No.: B1375278
CAS No.: 1485264-26-3
M. Wt: 131.17 g/mol
InChI Key: VSIDNOLSRUBTOH-UHFFFAOYSA-N
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Description

2-(3-Aminooxolan-3-yl)ethan-1-ol (CAS: 1379812-08-4) is a small-molecule amino alcohol with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol. Its structure features an oxolane (tetrahydrofuran) ring substituted at the 3-position with an amino group (-NH₂) and a hydroxymethyl (-CH₂CH₂OH) side chain.

Properties

IUPAC Name

2-(3-aminooxolan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-6(1-3-8)2-4-9-5-6/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIDNOLSRUBTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485264-26-3
Record name 2-(3-aminooxolan-3-yl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminooxolan-3-yl)ethan-1-ol typically involves the reaction of oxirane with an amine under controlled conditions. One common method includes the use of 3-aminotetrahydrofuran as a starting material, which undergoes a nucleophilic substitution reaction with ethylene oxide to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminooxolan-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2-(3-Aminooxolan-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminooxolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can participate in various biochemical reactions, potentially affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues with Oxolane/Oxetane Rings

The following compounds share the oxolane/oxetane core but differ in substituents and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2-(3-Aminooxolan-3-yl)ethan-1-ol 1379812-08-4 C₅H₁₁NO₂ 117.15 -NH₂, -CH₂CH₂OH Synthetic intermediate
1-(3-Methyloxetan-3-yl)ethan-1-ol N/A C₆H₁₂O₂ 116.16 -CH₃, -CH₂CH₂OH Catalog-listed chemical
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol 1394040-43-7 C₇H₁₅NO₂ 145.20 -CH₂NH₂, -CH₂CH₂OH Larger molecular size, higher polarity
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol 1694446-17-7 C₇H₁₅NO₃ 161.20 -OCH₂CH₂OH, -CH₂NH₂ Ether linkage, increased solubility

Key Observations :

  • Size and Complexity: The aminomethyl derivative (C₇H₁₅NO₂) has a higher molecular weight and additional methylene group, which may influence its pharmacokinetic properties in biological systems .
  • Functional Group Diversity: The ether-linked compound (C₇H₁₅NO₃) introduces an oxygen atom, altering solubility and reactivity compared to the parent amino alcohol .

Aromatic and Heterocyclic Analogues

Compounds with indole or phenyl groups share ethanolamine motifs but differ in pharmacological relevance:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
1-(N,N-Diethylamino)-2-(3-indolyl)ethan-1-ol N/A C₁₄H₂₀N₂O 232.32 -N(C₂H₅)₂, indole ring Hallucinogenic; Schedule I controlled substance
2-(1H-Indol-3-yl)ethan-1-ol HY-W010155 C₁₀H₁₁NO 161.20 Indole ring, -CH₂CH₂OH Endogenous metabolite

Key Observations :

  • Metabolic Role: 2-(1H-Indol-3-yl)ethan-1-ol is an endogenous metabolite, emphasizing the biological relevance of ethanolamine-linked heterocycles .

Biological Activity

2-(3-Aminooxolan-3-yl)ethan-1-ol, also known as 2-[3-(aminomethyl)oxolan-3-yl]ethanol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H15_{15}NO2_2
  • Molecular Weight : 145.20 g/mol
  • SMILES Notation : C1COCC1(CCO)CN

The compound features an oxolane ring with an amino group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter transporters and enzymes involved in metabolic pathways.

Target Interactions

Research indicates that this compound may modulate the activity of GABA transporters (GATs), which are crucial in regulating neurotransmitter levels in the central nervous system. By inhibiting these transporters, it could potentially enhance GABAergic signaling, which is beneficial in treating conditions like neuropathic pain and anxiety disorders .

Pharmacological Effects

  • Antinociceptive Properties : In animal models of neuropathic pain, this compound exhibited significant antinociceptive effects. This was evidenced by reduced pain responses in rodent models subjected to chemotherapy-induced neuropathic pain .
  • Neuroprotective Effects : The compound has shown potential neuroprotective properties, which may be linked to its ability to modulate GABA uptake and influence neuronal excitability.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit GABA uptake effectively. The potency of this inhibition was quantified using competitive binding assays, revealing a promising profile for further development as a therapeutic agent .

CompoundpIC50_{50} (±SEM)% Inhibition at 100 μM
This compound5.00 ± 0.0572%
Tiagabine6.88 ± 0.1252%

Study on Neuropathic Pain Models

A study conducted on rodent models indicated that administration of this compound resulted in a significant reduction in pain scores compared to control groups. The compound's efficacy was assessed through behavioral tests such as the von Frey test and the hot plate test, demonstrating its potential as an analgesic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This is critical for its effectiveness in treating central nervous system disorders.

Safety and Toxicology

Preliminary toxicological assessments indicate that while lower doses exhibit therapeutic effects, higher doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Establishing a safe dosage range is essential for clinical applications.

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